3-(4-Fluorophenoxy)-N,N-dimethylbenzamide
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Overview
Description
3-(4-Fluorophenoxy)-N,N-dimethylbenzamide is an organic compound that features a benzamide core with a 4-fluorophenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenoxy)-N,N-dimethylbenzamide typically involves the reaction of 4-fluorophenol with N,N-dimethylbenzamide under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenoxy)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(4-Fluorophenoxy)-N,N-dimethylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenoxy)-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions . The exact mechanism depends on the context of its application and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenoxy substituted zinc phthalocyanine: This compound is similar in structure but contains a zinc phthalocyanine core.
Fluorinated quinolines: These compounds share the fluorophenoxy group but have a quinoline core.
Uniqueness
3-(4-Fluorophenoxy)-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its benzamide core and 4-fluorophenoxy substituent make it a versatile compound for various research and industrial purposes.
Biological Activity
3-(4-Fluorophenoxy)-N,N-dimethylbenzamide, identified by its CAS number 2329360-68-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing data from various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a fluorophenoxy group attached to a dimethylbenzamide moiety. This configuration is significant as it influences the compound's interaction with biological targets.
The mechanism of action for this compound involves its ability to bind to specific enzymes and receptors, modulating their activity. Such interactions can lead to various biological effects, including anti-inflammatory and anticancer properties. The presence of the fluorine atom enhances lipophilicity, potentially improving bioavailability and receptor binding affinity.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit significant biological activities. For instance:
- Antiparasitic Activity : A study on benzamide derivatives indicated that modifications in the phenyl ring can enhance antiparasitic activity against Trypanosoma brucei, with certain substitutions leading to increased potency .
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation through enzyme inhibition mechanisms .
Case Studies and Research Findings
- Antiparasitic Screening : In a phenotypic screen for antiparasitic activity, benzamide derivatives were evaluated for their efficacy against Trypanosoma brucei. The results highlighted that structural modifications significantly impacted the compounds' effectiveness, suggesting that this compound may also possess similar properties .
- Serotonin Transporter Binding : Research involving related compounds demonstrated high binding affinities to serotonin transporters (SERT), indicating potential applications in neuropharmacology . This suggests that this compound could be explored for neurochemical applications.
- In Vitro Assays : In vitro studies have shown that benzamide derivatives can effectively inhibit specific enzymes involved in cellular processes. The incorporation of fluorinated groups has been linked to enhanced inhibitory effects, which could be relevant for developing new therapeutic agents .
Data Table: Biological Activity Comparison
Properties
IUPAC Name |
3-(4-fluorophenoxy)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-17(2)15(18)11-4-3-5-14(10-11)19-13-8-6-12(16)7-9-13/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEAUDFTLKNWSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.